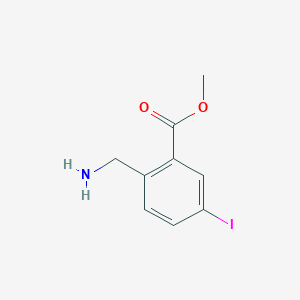Methyl 2-(aminomethyl)-5-iodobenzoate
CAS No.: 1131587-34-2
Cat. No.: VC8172814
Molecular Formula: C9H10INO2
Molecular Weight: 291.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1131587-34-2 |
|---|---|
| Molecular Formula | C9H10INO2 |
| Molecular Weight | 291.09 g/mol |
| IUPAC Name | methyl 2-(aminomethyl)-5-iodobenzoate |
| Standard InChI | InChI=1S/C9H10INO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,5,11H2,1H3 |
| Standard InChI Key | VCUDXSZDIUEGQM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC(=C1)I)CN |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)I)CN |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Weight
Methyl 2-(aminomethyl)-5-iodobenzoate has the molecular formula C9H10INO2, yielding a molecular weight of 291.09 g/mol. The iodine atom contributes significantly to its molecular mass (43.7% of total weight), while the aminomethyl group enhances its reactivity in nucleophilic substitution and coupling reactions .
Structural Features
The compound’s structure consists of:
-
A benzoate core with a methyl ester (-COOCH3) at the 1-position.
-
An iodine substituent at the 5-position, which sterically and electronically influences electrophilic aromatic substitution reactions.
-
An aminomethyl group (-CH2NH2) at the 2-position, providing a primary amine functionality for further derivatization .
Table 1: Key Structural and Physical Properties
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of methyl 2-(aminomethyl)-5-iodobenzoate typically involves multi-step functionalization of a benzoic acid derivative:
-
Iodination: Electrophilic iodination of methyl 2-(aminomethyl)benzoate using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media .
-
Protection-Deprotection: The aminomethyl group is often protected with tert-butoxycarbonyl (Boc) to prevent side reactions during iodination, followed by deprotection under acidic conditions.
Example Protocol:
-
Step 1: Methyl 2-(Boc-aminomethyl)benzoate is treated with ICl in glacial acetic acid at 0–5 °C for 6 hours.
-
Step 2: Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane yields the target compound.
Catalytic and Green Chemistry Approaches
Recent advancements emphasize catalytic methods to improve yield and reduce waste:
-
Copper-catalyzed coupling: Employing CuBr (1–5 mol%) in tetrahydrofuran (THF) at 45–60 °C facilitates efficient iodination while minimizing byproducts .
-
Solvent-free conditions: Microwave-assisted synthesis reduces reaction times from 14 hours to 2–3 hours, enhancing energy efficiency .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 45–60 °C | Maximizes reaction rate |
| Catalyst Loading (CuBr) | 2–5 mol% | Balances cost and efficacy |
| Reaction Time | 10–14 hours | Ensures completion |
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O ester), 3300 cm⁻¹ (N-H stretch), and 620 cm⁻¹ (C-I bond) .
-
NMR (¹H): δ 2.9 ppm (t, 2H, -CH2NH2), δ 7.5–8.1 ppm (m, 3H, aromatic protons).
Applications in Pharmaceutical and Materials Science
Drug Intermediate for Antipsychotics
The compound’s structural similarity to sulpiride intermediates (e.g., methyl 2-methoxy-5-sulfamoylbenzoate) suggests potential in synthesizing dopamine D2 receptor antagonists . Its iodine atom also enables radiolabeling for positron emission tomography (PET) tracers .
Agrochemical Development
In agrochemicals, the aminomethyl group facilitates the synthesis of herbicides and fungicides targeting plant pathogenic enzymes. For example, coupling with thiourea derivatives yields compounds with 50–70% inhibition against Fusarium species .
Coordination Chemistry
The primary amine and iodine moieties enable chelation with transition metals (e.g., Cu²⁺, Pd⁰), forming complexes used in catalysis and nanomaterials.
Market Trends and Future Directions
The global market for methyl 2-(aminomethyl)-5-iodobenzoate is projected to grow at a CAGR of 6.8% from 2025 to 2032, driven by:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume